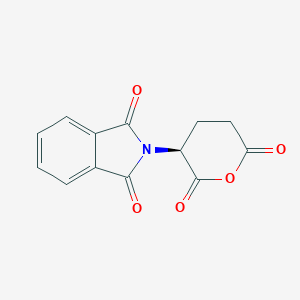

N-Phthaloyl-l-glutamic anhydride

Description

Properties

IUPAC Name |

2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDLEMPZXFCQEB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021092 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-tetrahydro-2,6-dioxo-2H-pyran-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25830-77-7 | |

| Record name | N-Phthaloyl-L-glutamic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25830-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthaloyl-L-glutamic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025830777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-tetrahydro-2,6-dioxo-2H-pyran-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHTHALOYL-L-GLUTAMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN6U9B52ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Phthaloyl-L-glutamic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Phthaloyl-L-glutamic anhydride, a key intermediate in the preparation of various biologically active molecules and peptides. This document details the experimental protocols, data analysis, and visualization of the chemical processes involved.

Introduction

This compound is a derivative of L-glutamic acid where the amino group is protected by a phthaloyl group and the carboxyl groups are cyclized to form an anhydride. This protection and activation strategy makes it a valuable reagent in organic synthesis, particularly for the regioselective formation of γ-glutamyl amides and esters. The bulky phthaloyl group directs nucleophilic attack to the less sterically hindered γ-carbonyl group of the anhydride.[1] This guide outlines a common and effective method for its preparation and the analytical techniques used to confirm its structure and purity.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. First, L-glutamic acid is reacted with phthalic anhydride to form N-Phthaloyl-L-glutamic acid. Subsequently, the diacid is cyclized using a dehydrating agent, such as acetic anhydride, to yield the target anhydride.

Experimental Protocol: Synthesis of N-Phthaloyl-L-glutamic Acid

A common method for the synthesis of N-Phthaloyl-L-glutamic acid involves the reaction of L-glutamic acid with phthalic anhydride in a suitable solvent like acetic acid.[2]

Materials:

-

L-glutamic acid

-

Phthalic anhydride

-

Glacial acetic acid

Procedure:

-

A mixture of L-glutamic acid and an equimolar amount of phthalic anhydride is suspended in glacial acetic acid.

-

The mixture is heated to reflux for a specified period, typically several hours, to ensure the completion of the reaction.

-

Upon cooling, the N-Phthaloyl-L-glutamic acid precipitates out of the solution.

-

The solid product is collected by filtration, washed with a suitable solvent like methanol to remove impurities, and dried under vacuum.[2]

Experimental Protocol: Synthesis of this compound

The cyclization of N-Phthaloyl-L-glutamic acid to its anhydride is achieved by heating with acetic anhydride.[3][4]

Materials:

-

N-Phthaloyl-L-glutamic acid

-

Acetic anhydride

-

Anhydrous ether (for washing)

Procedure:

-

A mixture of N-Phthaloyl-L-glutamic acid and acetic anhydride is heated at a controlled temperature, for instance, 90-100°C, for approximately 30 minutes under a nitrogen atmosphere.[3][4]

-

The reaction mixture, which becomes a clear or opalescent solution, is then cooled significantly, for example, in a freezer for 3 hours, to induce precipitation of the anhydride.[3]

-

The resulting crystalline solid is filtered, washed with cold anhydrous ether to remove residual acetic anhydride and acetic acid, and then dried in a desiccator over a drying agent like potassium hydroxide (KOH) for several days to ensure all moisture and solvent are removed.[3][4]

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including melting point determination, Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Data Summary

The following table summarizes the key characterization data for this compound.

| Property | Observed Value |

| Molecular Formula | C₁₃H₉NO₅ |

| Molecular Weight | 259.21 g/mol |

| Appearance | White solid / Crystalline powder[4][5] |

| Melting Point | 198-200 °C[4], 197-201 °C, 205 °C[5] |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks around 1818 (C=O stretch, anhydride), 1780 (C=O stretch, anhydride), 1715 (C=O stretch, imide), 1392, 1225, 1117, 1034, and 722 (aromatic C-H bend).[3] |

| ¹H NMR (DMSO-d₆, δ/ppm) | Signals typically appear at ~7.99-7.81 (m, 4H, aromatic protons), ~3.41 (t, 2H), ~3.17 (t, 1H), and ~2.96 (m, 2H) for the glutamic acid residue protons.[4] |

| ¹³C NMR (DMSO, δ/ppm) | Resonances are expected around 167.2, 166.8 (anhydride and imide carbonyls), 135.3, 131.6, 123.9 (aromatic carbons), 48.1 (α-carbon), 29.9, and 20.8 (glutamic acid residue carbons).[4] |

Experimental Methodologies for Characterization

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried crystalline product is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded. A sharp melting point range close to the literature value indicates high purity.

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet technique. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is then recorded on an FT-IR spectrometer to identify the characteristic functional group vibrations.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process of this compound from L-glutamic acid.

Caption: Synthetic pathway for this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized product.

Caption: Workflow for the characterization of the final product.

References

A Technical Guide to the Physicochemical Properties of N-Phthaloyl-L-glutamic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of N-Phthaloyl-L-glutamic anhydride, a key chiral reagent in organic synthesis. It details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its primary applications, particularly in the field of medicinal chemistry and peptide synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is a derivative of L-glutamic acid, where the amino group is protected by a phthaloyl group, and the carboxyl groups have formed a cyclic anhydride. This structure makes it a valuable intermediate for regioselective reactions. The compound is stable under normal temperature and pressure but will react with water or bases. For optimal longevity, it should be stored in a cool, dry, and well-ventilated area with the container tightly sealed. It has a shelf life of approximately two years when stored correctly.

Below is a summary of its key physicochemical properties, focusing on the L-enantiomer.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione | [2][3] |

| CAS Number | 25830-77-7 | [1][2][3] |

| Molecular Formula | C₁₃H₉NO₅ | [1][2][3] |

| Molecular Weight | 259.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 198-200 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, and dioxane. | [5][6] |

| Purity | >98.0% | [1] |

| Density | 1.37 g/cm³ | |

| pH Level | Neutral (6-7 in solution) |

Note: The racemic mixture, N-Phthaloyl-DL-glutamic anhydride, has a CAS number of 3343-28-0 and a slightly different melting point of 197-201 °C.[7]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound.

This compound is typically synthesized from its corresponding dicarboxylic acid, N-Phthaloyl-L-glutamic acid, through dehydration using acetic anhydride.[4][8] This method is effective, proceeds in high yield, and helps preserve the compound's optical purity.[4][8]

Materials:

-

N-Phthaloyl-L-glutamic Acid

-

Acetic Anhydride (98.5% pure)[8]

-

Cold Ether

-

Nitrogen gas

Procedure: [8]

-

A mixture of N-Phthaloyl-L-glutamic Acid (e.g., 3g, 0.0108 mol) and acetic anhydride (e.g., 10mL, 0.1042 mol) is heated at 90°C for 30 minutes under a nitrogen atmosphere. An opalescent solution will form shortly after heating begins.

-

After the heating phase, the reaction mixture is cooled in a freezer for 3 hours to facilitate precipitation.

-

The resulting precipitate (the anhydride product) is collected by filtration.

-

The collected solid is washed with cold ether to remove residual acetic acid and anhydride.

-

The final product is dried in a desiccator for several days to yield pure this compound.

To confirm the identity, purity, and structure of the synthesized anhydride, several spectroscopic techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to confirm the molecular structure. For example, the ¹H-NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the phthalimide group between 7.81-7.99 ppm.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the characteristic carbonyl stretching frequencies of the anhydride and imide groups.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the exact molecular weight and elemental composition of the compound.[8]

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis reaction and assess the purity of the final product.[4]

Applications in Chemical Synthesis

This compound is a crucial reagent for introducing a γ-L-glutamyl moiety onto other molecules without racemization.[9][10] This makes it highly valuable in peptide synthesis and the development of complex biologically active molecules.

The primary application of this compound is the regioselective acylation of amines and amino acids at the γ-carboxyl position.[4][8] The anhydride ring is susceptible to nucleophilic attack. When reacted with an amine or an unprotected amino acid, the nucleophile preferentially attacks the γ-carbonyl carbon, leading to the formation of a γ-amide bond.[9] The phthaloyl group serves as a robust protecting group for the α-amino function of glutamic acid, which can be removed later using hydrazine hydrate.[8] This process allows for the creation of γ-glutamyl dipeptides, which can alter the properties (such as solubility or taste) of the parent amino acid.[10]

Caption: Workflow for the synthesis of this compound.

The workflow below illustrates the use of the anhydride in a subsequent reaction to form a new amide, followed by deprotection to yield the final product. This highlights its utility as a synthetic intermediate.

Caption: Application of this compound in synthesis.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. This compound | C13H9NO5 | CID 11807393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 5. Buy N-Phthaloyl-DL-glutamic anhydride | 3343-28-0 [smolecule.com]

- 6. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE CAS#: 3343-28-0 [m.chemicalbook.com]

- 7. N-Phthaloyl-DL-glutamic anhydride | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. sami-sabinsagroup.com [sami-sabinsagroup.com]

A Technical Guide to N-Phthaloyl-L-glutamic anhydride: Properties, Synthesis, and Application

For researchers, scientists, and professionals in drug development, N-Phthaloyl-L-glutamic anhydride stands as a crucial reagent. Its utility primarily lies in its function as a chiral γ-L-glutamyl transfer agent, facilitating the synthesis of peptides and other biologically active molecules with high specificity and yield. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use, and a visualization of its core application workflow.

Core Compound Data

This compound is a derivative of L-glutamic acid where the amino group is protected by a phthaloyl group. This protection allows for selective reactions at the carboxyl groups. The anhydride form activates the γ-carboxyl group, making it a regioselective acylating agent.[1] It is essential to distinguish between the L-enantiomer and the racemic DL-mixture, as they possess different CAS numbers.

| Property | Value |

| Chemical Name | 2-((3S)-tetrahydro-2,6-dioxo-2H-pyran-3-yl)-1H-isoindole-1,3(2H)-dione |

| CAS Number (L-form) | 25830-77-7[2] |

| Molecular Formula | C₁₃H₉NO₅ |

| Molecular Weight | 259.21 g/mol [3][4] |

| Appearance | White to off-white crystalline powder |

| Purity | >98.0% |

| Melting Point | 198-201 °C |

Applications in Synthesis

The principal application of this compound is in organic synthesis, particularly for creating γ-glutamyl bonds in peptides.[5][6] This is significant in developing pharmaceuticals and studying biologically active peptides. The phthaloyl protecting group can be removed under mild conditions, typically using hydrazine, preserving the integrity of the newly formed peptide bond.[4][5] The anhydride's structure facilitates a regioselective reaction, ensuring that acylation occurs specifically at the γ-carboxyl position.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound and its subsequent use in forming a γ-amide bond, based on established laboratory procedures.

Protocol 1: Synthesis of this compound (2) from N-Phthaloyl-L-Glutamic Acid (1)

This protocol details the conversion of N-Phthaloyl-L-Glutamic Acid to its anhydride form.

Materials:

-

N-Phthaloyl-L-Glutamic Acid (1)

-

Acetic anhydride

-

Cold ether

-

Nitrogen atmosphere supply

-

Heating and cooling apparatus (e.g., freezer)

-

Filtration equipment

-

Desiccator

Procedure:

-

A mixture of N-Phthaloyl-L-Glutamic Acid (3g, 0.0108 mol) and acetic anhydride (10mL) is heated to 90°C for 30 minutes under a nitrogen atmosphere. An opalescent solution will form shortly.[1]

-

The reaction mixture is then cooled in a freezer for 3 hours to facilitate precipitation.[1]

-

The resulting precipitate is filtered.

-

The filtered solid is washed with cold ether.[1]

-

The final product is dried in a desiccator for 5 days to yield this compound (2).[1]

Protocol 2: Regioselective Acylation of an Amine

This protocol describes the use of the synthesized anhydride to form a γ-amide bond with an amine, a key step in peptide synthesis.

Materials:

-

This compound (2)

-

Target amine (e.g., 4-(octyloxy)aniline)

-

Pyridine (catalyst)

-

Chloroform (solvent)

-

Nitrogen atmosphere supply

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

A suspension of this compound (2.59g, 0.001 mol) and a catalytic amount of pyridine in 20 mL of chloroform is heated to 50°C under a nitrogen atmosphere.[1]

-

A solution of the target amine (e.g., 4-(octyloxy)aniline, 2.21g, 0.001 mol) in 10 mL of chloroform is added slowly, dropwise, over a period of 1 hour.[1]

-

The resulting solution is stirred for 3 hours under reflux.[1]

-

After reflux, the mixture is kept at room temperature for 24 hours.

-

The solvent is then removed under reduced pressure using a rotary evaporator.[1]

-

The residue is triturated with ether, filtered, washed with cold ether, and dried in a desiccator to yield the N-phthaloyl-γ-L-glutamyl amide product.[1]

Synthesis and Deprotection Workflow

The following diagram illustrates the general workflow for utilizing this compound in peptide synthesis, from the starting amino acid to the final deprotected γ-glutamyl peptide.

Caption: General workflow for γ-glutamylation using this compound.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. This compound | C13H9NO5 | CID 11807393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. sami-sabinsagroup.com [sami-sabinsagroup.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Phthaloyl-L-glutamic Anhydride: Discovery, History, and Synthesis

Introduction

N-Phthaloyl-L-glutamic anhydride is a crucial chiral intermediate in organic and medicinal chemistry. As a derivative of L-glutamic acid, where the amino group is protected by a phthaloyl group and the carboxyl groups are cyclized to form an anhydride, it serves as a valuable building block for the synthesis of various complex molecules. Its primary utility lies in its role as a γ-glutamyl transfer reagent, enabling the regioselective formation of γ-glutamyl peptides, which are of significant biological interest.[1][2][3] This guide provides a comprehensive overview of its discovery, historical context, synthesis protocols, and key applications for researchers and professionals in drug development.

Historical Development and Discovery

The synthesis of this compound is closely linked to the broader field of peptide chemistry and the need for effective amino-protecting groups. Early methods for its preparation were often multi-step processes that posed challenges in maintaining the compound's optical purity.

One of the notable early methods is the five-step synthesis described by King and Kidd in 1949.[1] This procedure, while foundational, was cumbersome. A significant drawback of early methods was the use of harsh conditions, such as heating with excess acetic anhydride, to induce the cyclization of N-phthaloyl-L-glutamic acid.[1] Such conditions increased the risk of racemization at the chiral center, a critical issue when synthesizing optically active compounds for biological applications.[1][4]

Recognizing these limitations, researchers sought milder and more efficient methods. A key advancement was the development of a two-step procedure that utilized N,N'-dicyclohexylcarbodiimide (DCC) in an inert solvent like tetrahydrofuran (THF).[1] This approach allows the cyclodehydration to occur at room temperature, effectively preventing racemization and yielding a product of high optical purity.[1] This development made this compound a more accessible and reliable reagent for stereoselective synthesis.

The compound also gained attention in the historical context of thalidomide synthesis, where N-phthaloyl-DL-glutamic acid or its anhydride is a key precursor.[5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in two main steps: the N-phthaloylation of L-glutamic acid followed by intramolecular cyclization.

Experimental Workflow: General Synthesis

Caption: General two-step synthesis of this compound.

Protocol 1: Synthesis of N-Phthaloyl-L-glutamic Acid

This initial step involves the condensation of L-glutamic acid with phthalic anhydride.

-

Reagents:

-

L-Glutamic acid (1 equimolar)

-

Phthalic anhydride (1 equimolar)

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

A mixture of equimolar amounts of L-glutamic acid and phthalic anhydride is prepared in acetic acid.[6]

-

The mixture is heated and stirred. The specific temperature and time can vary, but a typical procedure involves heating at 90-95°C for 3-5 hours.[7]

-

After the reaction, the solvent may be removed under vacuum.[7]

-

The crude product, N-phthaloyl-L-glutamic acid, is often precipitated by adding water, then filtered, washed, and dried.[7]

-

Protocol 2: Cyclization to this compound

This step converts the diacid into the target anhydride.

-

Method A: Using Acetic Anhydride (with caution for racemization)

-

Reagents:

-

N-Phthaloyl-L-glutamic acid

-

Acetic anhydride

-

-

Procedure:

-

N-phthaloyl-L-glutamic acid is refluxed in acetic anhydride for a short period (e.g., 15 minutes).[8]

-

The solution is cooled to allow crystallization.[8]

-

The resulting crystals of this compound are filtered, washed with a solvent like ether or ethyl acetate, and dried.[8][9] This method is reported to yield the product in high purity (93-95%).[8][9]

-

-

-

Method B: Using N,N'-Dicyclohexylcarbodiimide (DCC) (Racemization-free)

-

Reagents:

-

N-Phthaloyl-L-glutamic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) (slightly less than 1 equivalent)

-

Inert solvent (e.g., Tetrahydrofuran - THF)

-

-

Procedure:

-

N-Phthaloyl-L-glutamic acid is dissolved in THF.

-

A solution of DCC in THF is added to the mixture.

-

The reaction is stirred at room temperature under mild conditions.[1]

-

The cyclodehydration is effected, yielding the pure anhydride without racemization.[1]

-

The byproduct, dicyclohexylurea (DCU), precipitates and can be removed by filtration.

-

The solvent is evaporated from the filtrate to yield the final product.

-

-

Physicochemical Properties

The quantitative data for this compound and its DL-racemic form are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₅ | [10] |

| Molecular Weight | 259.21 g/mol | [10] |

| Appearance | White solid/crystals | [9] |

| Melting Point | 198-200 °C (L-form) | [9] |

| 197-201 °C (DL-form) | ||

| Purity/Assay | 98% (for DL-form) | |

| ¹H NMR (DMSO-d₆) | δ: 8.00-7.89 (m, 4H), 5.48 (dd, 1H), 3.17-2.92 (m, 2H), 2.68-2.55 (m, 1H), 2.19-2.07 (m, 1H) | [8] |

| ¹³C NMR (DMSO-d₆) | δ: 167.18, 166.77, 166.11, 135.52, 131.58, 124.09, 48.15, 29.92, 20.87 | [8] |

Note: NMR data shown is for the DL-form, which is structurally analogous.

Applications in Synthesis

This compound is a valuable reagent due to the differential reactivity of its two carbonyl groups. The γ-carbonyl group is sterically less hindered and thus preferentially attacked by nucleophiles.

Application Workflow: γ-Glutamyl Peptide Synthesis

Caption: Synthesis of γ-glutamyl dipeptides using this compound.

This regioselectivity makes it an excellent reagent for the synthesis of γ-glutamyl esters, amides, and peptides without requiring complex protection/deprotection schemes for the α-carboxyl group.[1][2] The reaction involves the nucleophilic attack of an amine (e.g., an amino acid ester) on the γ-carbonyl carbon, opening the anhydride ring. The phthaloyl protecting group can then be cleanly removed using hydrazine hydrate to yield the free γ-glutamyl peptide.[9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound A chiral γ-L-Glutamyl transfer reagent - Sabinsa Australia [sabinsa.com.au]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. WO2008035378A2 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]

- 8. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 9. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 10. This compound | C13H9NO5 | CID 11807393 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Stability of N-Phthaloyl-l-glutamic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical stability of N-Phthaloyl-l-glutamic anhydride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative stability data in publicly accessible literature, this document focuses on the fundamental principles governing its stability, predicted degradation pathways, and detailed experimental protocols for its assessment. This guide is intended to equip researchers and drug development professionals with the necessary information to design and execute robust stability studies for this molecule and related structures.

Physicochemical Properties

This compound is a cyclic anhydride derivative of N-phthaloyl-l-glutamic acid. Its stability is inherently linked to the reactivity of the anhydride ring.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₅ | [1][2] |

| Molecular Weight | 259.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 198-201 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and acetone. | |

| Shelf Life | Reported as 12-24 months when stored properly. |

Theoretical Stability Considerations

The primary route of degradation for this compound is expected to be the hydrolysis of the cyclic anhydride ring. This reaction is influenced by several factors, most notably pH and temperature.

2.1. Hydrolytic Stability

The anhydride ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of N-Phthaloyl-l-glutamic acid. This hydrolysis can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the anhydride can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion, a potent nucleophile, can directly attack the carbonyl carbon, leading to a rapid ring-opening. The rate of hydrolysis is generally faster under basic conditions compared to acidic or neutral conditions.

2.2. Thermal Stability

Based on its melting point of 198-201 °C, this compound is expected to be relatively stable at ambient temperatures in its solid state[3]. However, at elevated temperatures, thermal decomposition may occur. The phthalimide group and the glutamic acid backbone could be susceptible to decarboxylation or other fragmentation pathways. Polymers synthesized using N-phthaloyl-l-glutamic acid have shown thermal stability, with decomposition of the polymer structures occurring at higher temperatures[5].

2.3. Photostability

The presence of the phthalimide chromophore suggests a potential for photosensitivity. Exposure to ultraviolet or visible light could potentially lead to photolytic degradation, although specific studies on this compound are not available.

2.4. Stability in Organic Solvents

This compound is used as a reagent in various organic solvents for chemical synthesis, indicating a degree of stability in aprotic solvents[3]. However, in protic solvents, especially those containing nucleophilic impurities (e.g., water, alcohols), solvolysis can occur, analogous to hydrolysis.

Predicted Degradation Pathways

The primary degradation product of this compound is expected to be its corresponding dicarboxylic acid, N-Phthaloyl-l-glutamic acid, formed via hydrolysis. Further degradation under more strenuous conditions could potentially involve the hydrolysis of the phthalimide group to yield phthalic acid and l-glutamic acid. Under thermal stress, decarboxylation of the glutamic acid moiety is a plausible degradation pathway. Studies on glutamic acid itself have shown it can convert to pyroglutamic acid under thermal stress[6][7][8].

Recommended Experimental Protocols for Stability Assessment

To obtain quantitative stability data, a comprehensive forced degradation study is recommended. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods[9][10][11][12].

4.1. Forced Degradation Studies

The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-2 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation (Solid) | 105°C for 48 hours |

| Thermal Degradation (Solution) | 60°C in water for 48 hours |

| Photostability | Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours) |

4.2. Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for monitoring the degradation of this compound and quantifying its degradation products.

4.2.1. HPLC Method Parameters (Suggested Starting Conditions)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 220 nm or 254 nm). |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

4.3. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability of this compound.

-

TGA Protocol: Heat the sample from ambient temperature to approximately 400°C at a heating rate of 10°C/min under a nitrogen atmosphere. This will determine the onset of thermal decomposition and the percentage of weight loss at different temperatures.

-

DSC Protocol: Heat the sample from ambient temperature to above its melting point (e.g., 220°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This will confirm the melting point and can detect any polymorphic transitions or decomposition events.

Experimental and Analytical Workflows

The following diagrams illustrate the logical workflows for conducting stability studies and developing a stability-indicating analytical method.

Conclusion

While direct quantitative stability data for this compound is limited, a theoretical understanding of its chemical structure allows for the prediction of its stability profile and the design of appropriate analytical strategies. The primary degradation pathway is anticipated to be hydrolysis of the anhydride ring, which is expected to be pH-dependent. The provided experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to thoroughly assess the stability of this important synthetic intermediate. Such studies are essential for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this compound.

References

- 1. This compound | C13H9NO5 | CID 11807393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phthaloyl-DL-glutamic anhydride | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ijpsr.com [ijpsr.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-Phthaloyl-l-glutamic anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phthaloyl-l-glutamic anhydride, a key intermediate in peptide synthesis and the development of biologically active compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for its synthesis, which inherently involves solubility considerations.

Core Executive Summary

This compound is a white to off-white crystalline solid. Its solubility is a critical parameter for its use as a reagent in organic synthesis. Generally, it exhibits low solubility in water and good solubility in several organic solvents. This guide summarizes the known solubility characteristics and provides a detailed experimental workflow for its preparation.

Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not widely reported, a qualitative understanding can be derived from various sources. The following table summarizes the available information.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble/Insoluble | [1] |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| 1,4-Dioxane | Soluble | [1] |

| Chloroform | Used as a reaction solvent, implying at least moderate solubility of the anhydride. | A study describes the use of chloroform as a solvent for the reaction of this compound with 4-(octyloxy)aniline, suggesting it is soluble enough for this synthetic purpose. |

| Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO, NMP) | Likely Soluble | While not directly stated for the anhydride, polyamides synthesized from N-phthaloyl-L-glutamic acid are readily soluble in polar aprotic solvents such as N,N-dimethyl acetamide (DMAc), N,N-dimethyl formamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[2] This suggests that the parent anhydride may also exhibit solubility in these solvents. |

Experimental Protocols

The synthesis of this compound is a key process that provides insight into its solubility characteristics, particularly in the context of its formation and precipitation.

Synthesis of this compound from N-Phthaloyl-l-glutamic Acid

This protocol is based on a common laboratory procedure for the cyclization of a dicarboxylic acid to its anhydride.

Materials:

-

N-Phthaloyl-l-glutamic Acid

-

Acetic Anhydride

-

Cold Ether

-

Nitrogen gas supply

-

Heating apparatus (e.g., heating mantle, oil bath)

-

Reaction flask

-

Condenser

-

Freezer

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Desiccator

Procedure:

-

A mixture of N-Phthaloyl-l-glutamic acid and acetic anhydride is placed in a reaction flask.

-

The mixture is heated to approximately 90°C for about 30 minutes under a nitrogen atmosphere. An opalescent solution should form shortly after heating begins.

-

After the heating period, the reaction mixture is cooled in a freezer for a duration of 3 hours.

-

The precipitate that forms upon cooling is collected by filtration.

-

The collected solid is washed with cold ether.

-

The final product, this compound, is dried in a desiccator for a period of 5 days.

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Use of this compound in Acylation

This diagram shows the role of this compound as an acylating agent in a subsequent reaction.

Caption: Use of this compound as an acylating agent.

Conclusion

This technical guide consolidates the available information on the solubility of this compound. While quantitative data is scarce, the qualitative solubility profile and the detailed synthesis protocol provide valuable insights for researchers and professionals in drug development and organic synthesis. The provided workflows offer a clear visual representation of its preparation and application. Further research into quantifying the solubility in a range of solvents would be a valuable addition to the field.

References

Spectroscopic Profile of N-Phthaloyl-L-glutamic Anhydride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phthaloyl-L-glutamic anhydride (C₁₃H₉NO₅), a key intermediate in the synthesis of various biologically active molecules, including γ-L-glutamyl amides. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound is a chiral molecule widely used as a γ-L-glutamyl transfer reagent.[1][2] Its utility in synthetic chemistry stems from its ability to introduce a protected glutamic acid residue, facilitating the regioselective formation of γ-amide bonds.[3] A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a consolidated summary of its key spectral features, supported by experimental protocols.

Spectroscopic Data

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections and tables summarize the characteristic data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR): The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the phthaloyl group and the aliphatic protons of the glutamic anhydride moiety.[4] The aromatic region typically shows a multiplet for the four protons of the benzene ring.[4] The methine proton of the chiral center and the diastereotopic methylene protons of the anhydride ring also show characteristic signals.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ/ppm) | Multiplicity | Number of Protons | Assignment | Reference |

| 7.99-7.81 | m | 4H | Aromatic (Phthaloyl) | [4] |

| 5.48 | dd | 1H | -CH (α-proton) | [5] |

| 3.41 | t | 2H | -CH₂ (γ-protons) | [4] |

| 3.17-2.96 | m | 3H | -CH & -CH₂ (α & β-protons) | [4] |

Note: Data for the DL-form shows similar chemical shifts.[5]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include those for the carbonyl groups of the phthalimide and anhydride rings, the aromatic carbons, and the aliphatic carbons.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ/ppm) | Assignment | Reference |

| 167.2, 166.8, 166.11 | Carbonyls (Anhydride & Phthalimide) | [4][5] |

| 135.52, 131.58 | Quaternary Aromatic Carbons | [4][5] |

| 124.09, 123.9 | Aromatic CH | [4][5] |

| 51.5, 48.15 | -CH (α-carbon) | [3][5] |

| 30.8, 29.92 | -CH₂ (γ-carbon) | [3][5] |

| 24.1, 20.87 | -CH₂ (β-carbon) | [3][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the cyclic anhydride and the imide.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 1818 | m | C=O stretch (Anhydride) | [3] |

| 1780 | s | C=O stretch (Anhydride) | [3] |

| 1715 | vs | C=O stretch (Phthalimide) | [3] |

| 1392 | s | C-N stretch | [3] |

| 722 | m | C-H bend (Aromatic) | [3] |

vs = very strong, s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Technique | m/z | Ion | Reference |

| HRMS (ESI+) | 282.0366 | [M+Na]⁺ | [4] |

| GC-MS | 173, 104, 186 | Fragment Ions | [6] |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This compound is typically synthesized from N-Phthaloyl-L-glutamic acid by dehydration using acetic anhydride.[3][4]

-

A mixture of N-Phthaloyl-L-glutamic acid and acetic anhydride is heated (e.g., at 90-100°C) under a nitrogen atmosphere for a specified duration (e.g., 30 minutes).[3][4]

-

The reaction mixture is then cooled to induce crystallization.

-

The resulting solid precipitate is filtered, washed with a non-polar solvent such as cold ether, and dried in a desiccator.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Instrumentation

-

NMR Spectra: Recorded on a spectrometer operating at a frequency such as 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR, using DMSO-d₆ as the solvent.[4]

-

IR Spectra: Obtained using an FTIR spectrometer, with samples prepared as KBr pellets.[3]

-

Mass Spectra: Acquired on a high-resolution mass spectrometer, such as a LTQ Orbitrap XL, using electrospray ionization (ESI).[3]

Conclusion

The spectroscopic data presented in this guide provide a definitive analytical profile for this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation and purity assessment, which are essential for its application in research and development. The detailed experimental protocols offer a reliable framework for the synthesis and characterization of this important chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. sami-sabinsagroup.com [sami-sabinsagroup.com]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 5. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C13H9NO5 | CID 11807393 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Phthaloyl-l-glutamic Anhydride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-l-glutamic anhydride is a versatile chiral building block derived from l-glutamic acid. Its unique structural features, particularly the presence of a reactive anhydride ring and a protected amino group, make it a valuable intermediate in the synthesis of a wide array of derivatives with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols for the preparation of the parent anhydride and its key derivatives are presented, alongside tabulated quantitative data to facilitate comparison and analysis. Furthermore, this guide elucidates the signaling pathways associated with the immunomodulatory and anti-inflammatory effects of these compounds, with a particular focus on the mechanisms shared with the structurally related drug, thalidomide.

Introduction

L-glutamic acid, a non-essential amino acid, serves as a fundamental component in various biological processes. Its chemical modification has led to the development of numerous compounds with diverse pharmacological activities. Among these, this compound stands out as a crucial synthetic intermediate. The phthaloyl group provides robust protection for the amino functionality of glutamic acid, while the anhydride ring offers a site for regioselective reactions, primarily at the γ-carbonyl position. This allows for the controlled synthesis of γ-glutamyl derivatives, which are of significant interest in drug development due to their potential therapeutic properties.

This guide will delve into the core aspects of this compound chemistry and biology, providing researchers and drug development professionals with a detailed resource to support their work in this promising area.

Synthesis and Characterization

The synthesis of this compound is typically a two-step process starting from l-glutamic acid. The first step involves the protection of the amino group with phthalic anhydride to form N-Phthaloyl-l-glutamic acid. Subsequent dehydration of the dicarboxylic acid yields the desired anhydride.

Synthesis of N-Phthaloyl-l-glutamic Acid

The reaction of L-glutamic acid with phthalic anhydride in a suitable solvent, such as glacial acetic acid or pyridine, affords N-Phthaloyl-l-glutamic acid.[1][2] Care must be taken to control the reaction temperature to avoid racemization.[2]

Synthesis of this compound

The cyclization of N-Phthaloyl-l-glutamic acid to its anhydride is commonly achieved by heating with a dehydrating agent like acetic anhydride.[3] This step should also be carefully monitored to maintain the optical purity of the product.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₅ | |

| Molecular Weight | 259.21 g/mol | |

| Melting Point | 197-201 °C | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Solubility | Soluble in dioxane | --INVALID-LINK-- |

| ¹H NMR (DMSO-d₆, δ, ppm) | 8.00-7.89 (m, 4H), 5.48 (dd, 1H), 3.17-2.92 (m, 2H), 2.68-2.55 (m, 1H), 2.19-2.07 (m, 1H) | --INVALID-LINK-- |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 167.18, 166.77, 166.11, 135.52, 131.58, 124.09, 48.15, 29.92, 20.87 | --INVALID-LINK-- |

Derivatives of this compound

The reactivity of the anhydride ring allows for the synthesis of a variety of derivatives, primarily through nucleophilic acyl substitution.

Amide Derivatives

Reaction of this compound with primary or secondary amines leads to the formation of the corresponding γ-amides with high regioselectivity.[3][4] This reaction is a cornerstone for the synthesis of glutamine analogs and other biologically active amides.

Ester Derivatives

Esterification can be achieved by reacting the anhydride with alcohols, typically in the presence of a catalyst. This provides a route to various γ-glutamyl esters.

Copolyamides

N-Phthaloyl-l-glutamic acid can be used as a monomer in polycondensation reactions with diamines to produce optically active copolyamides with potential applications in materials science.[1]

Quantitative Data for Selected Derivatives

The following table summarizes key data for some representative derivatives of this compound.

| Derivative | Yield (%) | Melting Point (°C) | ¹H NMR Highlights (δ, ppm) | Reference |

| N-Phthaloyl-γ-L-glutamyl-4-(octyloxy)anilide | - | - | Aromatic protons, alkyl chain protons | |

| N-Phthaloyl-L-glutamic acid cholesterol ester | 89.62 | - | Characteristic sterol and amino acid protons | |

| Copolyamide with 4,4'-diaminodiphenylether and adipic acid | - | - | Aromatic and aliphatic amide protons | [1] |

Experimental Protocols

Synthesis of this compound

A mixture of N-Phthaloyl-l-glutamic acid (10 mmol) and acetic anhydride (20 mL) is heated at 90-100°C for 30-60 minutes.[3] The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Synthesis of N-Phthaloyl-γ-L-glutamyl Amides

To a solution of this compound (5 mmol) in a suitable solvent (e.g., chloroform, dioxane), the desired amine (5 mmol) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. After completion of the reaction, the product is isolated by filtration or evaporation of the solvent, followed by purification.[3]

Deprotection of the Phthaloyl Group

The phthaloyl protecting group can be removed by treatment with hydrazine hydrate in a solvent such as ethanol or methanol under reflux.[3][4] This reaction yields the free amine derivative and phthalhydrazide, which can be removed by filtration.

Biological Activities and Signaling Pathways

Derivatives of N-Phthaloyl-l-glutamic acid have garnered significant attention for their immunomodulatory and anti-inflammatory properties, drawing parallels to the well-known drug, thalidomide.

Anti-inflammatory and Immunomodulatory Effects

Several studies have shown that N-phthaloyl amino acid derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). They have also been found to inhibit the production of nitric oxide, a key mediator of inflammation.

Mechanism of Action: The Role of Cereblon

The biological effects of thalidomide and its analogs, which share the phthalimide moiety with the compounds discussed here, are primarily mediated through their interaction with the protein Cereblon (CRBN). CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).

The binding of a phthalimide-containing molecule to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of this ligase.

Inhibition of TNF-α Production

One of the key downstream effects of this pathway is the inhibition of TNF-α production. Thalidomide has been shown to enhance the degradation of TNF-α mRNA, thereby reducing its protein levels. Additionally, by promoting the degradation of transcription factors like Ikaros and Aiolos, which are involved in lymphocyte development and function, these compounds can indirectly modulate the expression of various cytokines, including TNF-α.

Conclusion and Future Directions

This compound is a highly valuable and versatile chiral synthon. Its derivatives have demonstrated a range of interesting biological activities, particularly in the realm of immunomodulation and anti-inflammatory responses. The elucidation of the Cereblon-mediated mechanism of action for structurally related compounds has provided a clear rationale for the observed effects and opens up new avenues for the design of novel therapeutics.

Future research in this area should focus on:

-

Expansion of the derivative library: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.

-

Quantitative biological evaluation: Systematic screening of these derivatives to obtain quantitative data (e.g., IC₅₀ values) for their effects on various biological targets and pathways.

-

Elucidation of specific neosubstrates: Identifying the specific neosubstrates targeted by different this compound derivatives to understand their unique biological profiles.

-

Exploration of other therapeutic areas: Investigating the potential of these compounds in other disease areas, such as oncology and neurodegenerative disorders, where the targeted protein degradation mechanism could be beneficial.

By continuing to explore the chemistry and biology of this compound and its derivatives, the scientific community can unlock their full potential for the development of new and effective therapeutic agents.

References

The Fundamental Chemistry of N-Phthaloyl-l-glutamic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Phthaloyl-l-glutamic anhydride is a pivotal molecule in synthetic organic chemistry, serving as a protected and activated form of l-glutamic acid. Its unique structural features make it an invaluable building block in the synthesis of peptides, pharmaceuticals, and other biologically active compounds. This technical guide provides an in-depth exploration of its core chemistry, including its synthesis, physicochemical properties, and key reactive characteristics, presented with a focus on practical application and experimental detail.

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound are critical for its handling, characterization, and application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₅ | [1][2] |

| Molecular Weight | 259.21 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 197-201 °C | [3] |

| Purity | >99% | |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and acetone | |

| IUPAC Name | 2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ: 8.00-7.89 (m, 4H), 5.48 (dd, J = 13.0, 5.8 Hz, 1H), 3.17-3.07 (m, 1H), 3.03-2.92 (m, 1H), 2.68-2.55 (m, 1H), 2.19-2.07 (m, 1H) | [4] |

| ¹³C NMR (DMSO-d₆, 151 MHz) | δ: 167.18, 166.77, 166.11, 135.52, 131.58, 124.09, 48.15, 29.92, 20.87 | [4] |

| Mass Spectrometry | Major fragments (m/z): 104, 145, 173, 186 | [1] |

Synthesis and Key Reactions

This compound is a key intermediate in the synthesis of various molecules, including γ-glutamyl amides and, notably, thalidomide.[5][6][7] Its synthesis involves the protection of the amino group of l-glutamic acid with a phthaloyl group, followed by intramolecular cyclization to form the anhydride.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and efficient laboratory-scale procedure involves the reaction of N-Phthaloyl-l-glutamic acid with a dehydrating agent such as acetic anhydride.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from N-Phthaloyl-l-glutamic Acid

This protocol is based on a method involving acetic anhydride for cyclization.[8]

Materials:

-

N-Phthaloyl-l-glutamic Acid

-

Acetic Anhydride (98.5% pure)

-

Cold Ether

-

Nitrogen gas supply

-

Heating apparatus

-

Filtration apparatus

-

Desiccator

Procedure:

-

A mixture of N-Phthaloyl-l-glutamic acid (3g, 0.0108 mol) and acetic anhydride (10mL, 0.1042 mol) is heated at 90°C for 30 minutes under a nitrogen atmosphere.

-

An opalescent solution will appear shortly after heating begins.

-

The reaction mixture is then cooled in a freezer for 3 hours.

-

The resulting precipitate is filtered, washed with cold ether, and dried in a desiccator for 5 days to yield this compound.

Role in Peptide Synthesis and Drug Development

This compound serves as a crucial reagent in the synthesis of γ-glutamyl peptides.[5][9] The anhydride's regioselectivity allows for the preferential attack at the γ-carbonyl group by amines and amino acid esters, leading to the formation of γ-glutamyl amides.[9] This is a key step in the synthesis of various biologically active molecules and is an area of interest in drug development.[10][11]

Regioselective Acylation

The reaction of this compound with an amine, such as 4-(octyloxy)aniline, in the presence of a catalyst like pyridine, demonstrates its utility in forming specific amide bonds.

Caption: Regioselective acylation using this compound.

Experimental Protocol: Synthesis of N-Phthaloyl-γ-l-glutamyl Amide

This protocol details the regioselective acylation of an amine with this compound.[8]

Materials:

-

This compound

-

4-(octyloxy)aniline

-

Pyridine

-

Chloroform

-

Ether

-

Nitrogen gas supply

-

Heating and stirring apparatus

-

Rotary evaporator

-

Filtration apparatus

-

Desiccator

Procedure:

-

A suspension of this compound (2.59g, 0.001 mol) and a catalytic amount of pyridine in 20 mL of chloroform is heated at 50°C under a nitrogen atmosphere.

-

A solution of 4-(octyloxy)aniline (2.21g, 0.001 mol) in 10 mL of chloroform is added slowly, dropwise, over a period of 1 hour.

-

The solution is then stirred for 3 hours under reflux.

-

After being kept for 24 hours at room temperature, the solvent is removed under reduced pressure.

-

The residue is triturated with ether, filtered off, washed with cold ether, and dried in a desiccator to yield the N-Phthaloyl-γ-l-glutamyl amide.

Safety and Handling

This compound is a reactive chemical that requires careful handling. It is advisable to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, and to work in a well-ventilated area.[3] The compound should be stored in a cool, dry place and contact with water, strong bases, and alcohols should be avoided.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the preparation of peptides and other complex organic molecules. Its well-defined chemical properties and reactivity, coupled with established synthetic protocols, make it an essential tool for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its fundamental chemistry is paramount for its effective and safe utilization in the laboratory and beyond.

References

- 1. This compound | C13H9NO5 | CID 11807393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phthaloyl-DL-glutamic anhydride | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-邻苯二甲酰-DL-谷氨酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thalidomide - Wikipedia [en.wikipedia.org]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. tandfonline.com [tandfonline.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound A chiral γ-L-Glutamyl transfer reagent - Sabinsa Australia [sabinsa.com.au]

Methodological & Application

Application Notes and Protocols: N-Phthaloyl-l-glutamic Anhydride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Phthaloyl-l-glutamic anhydride as a key reagent in peptide synthesis, with a particular focus on the preparation of γ-glutamyl peptides. The phthaloyl protecting group offers a robust and racemization-free approach to introducing glutamic acid residues, making it a valuable tool in the synthesis of complex peptides and peptidomimetics.

Introduction

This compound is a versatile reagent employed in peptide synthesis primarily for the introduction of a γ-glutamyl moiety onto an amino acid or peptide chain. The phthaloyl group serves as a stable N-terminal protecting group for the glutamic acid residue, allowing for the selective activation of the γ-carboxyl group as an anhydride. This strategy offers significant advantages, most notably the suppression of racemization at the chiral center of the glutamic acid residue, a common challenge in peptide synthesis.[1][2][3] The phthaloyl group is stable under both acidic and basic conditions commonly used in Fmoc and Boc solid-phase peptide synthesis (SPPS), providing orthogonality in complex synthetic strategies.[4]

Key Applications

-

Synthesis of γ-Glutamyl Peptides: The primary application is the facile, one-step introduction of a γ-glutamyl residue to the N-terminus of a peptide or an amino acid.[1][3] This is particularly relevant for the synthesis of naturally occurring and synthetic peptides with important biological activities.

-

Racemization-Free Glutamylation: The use of the cyclic anhydride ensures that the coupling reaction proceeds without racemization of the glutamic acid residue, a critical factor for maintaining the biological activity of the final peptide.[2][3]

-

Orthogonal Protection Strategy: The stability of the phthaloyl group to acidic and basic conditions allows for its use in conjunction with standard Fmoc and Boc chemistries, enabling the synthesis of complex peptides with multiple protecting groups.[4]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and use of this compound.

| Parameter | Value | Conditions | Reference |

| Yield of this compound Synthesis | |||

| Yield | 93% | N-Phthaloyl-l-glutamic acid, acetic anhydride, heated at 100°C. | [5] |

| Yield of γ-Glutamylation Reaction | |||

| Overall Yield (four steps) | 41% | Synthesis of (S)-2-amino-5-(Cyclohexylamino)-5-oxopentanoic acid via a mild phthaloylation route. | [5] |

| Yield of Phthaloyl Group Deprotection | |||

| Yield | Good | Hydrazine hydrate in ethanolic solution, heated for 30-60 minutes. | [5] |

| Racemization Status | |||

| Racemization | Not observed | Mild reaction conditions throughout the synthesis of a γ-L-glutamyl amide. | [2] |

| Racemization | Free from | Use of this compound as a γ-glutamylating agent. | [3] |

Table 1: Summary of Yields and Racemization Data.

| Protecting Group | Chemical Nature | Cleavage Condition | Orthogonality |

| N-Phthaloyl | Phthalimide derivative | Hydrazinolysis (e.g., hydrazine hydrate) | Orthogonal to acid-labile (e.g., Boc) and some base-labile groups. |

| Fmoc | Fluorenyl-based carbamate | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt). |

| Boc | tert-Butyl carbamate | Strong acid (e.g., trifluoroacetic acid - TFA) | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. |

Table 2: Comparison of N-Terminal Protecting Groups.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from N-Phthaloyl-l-glutamic acid.

Materials:

-

N-Phthaloyl-l-glutamic acid

-

Acetic anhydride

-

Ether (cold)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Filtration apparatus

-

Desiccator

Procedure:

-

In a round-bottom flask, combine N-Phthaloyl-l-glutamic acid and acetic anhydride.

-

Heat the mixture at 100°C under a nitrogen atmosphere.

-

Continue heating until a clear solution is formed.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold ether.

-

Dry the this compound product in a desiccator over potassium hydroxide (KOH). A yield of approximately 93% can be expected.[5]

γ-Glutamylation of an Amino Acid

This protocol outlines the coupling of this compound to an amino acid to form a γ-glutamyl peptide.

Materials:

-

This compound

-

Amino acid (or peptide)

-

1,4-Dioxane

-

p-Toluenesulfonic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the amino acid (or peptide) in 1,4-dioxane in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Deprotection of the Phthaloyl Group

This protocol describes the removal of the N-phthaloyl protecting group using hydrazine hydrate.

Materials:

-

N-Phthaloyl-protected peptide

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Filtration apparatus

Procedure:

-

Dissolve the N-Phthaloyl-protected peptide in ethanol in a round-bottom flask.

-

Add 1-2 equivalents of hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 30-60 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The phthalhydrazide byproduct will precipitate out of the solution.

-

Remove the precipitate by filtration.

-

The filtrate contains the deprotected peptide, which can be further purified as needed. The final product is often obtained after treatment with an acid or base to release the free amine from its ammonium salt, followed by reprecipitation at its isoelectric point.[5]

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

γ-Glutamylation Workflow

Caption: γ-Glutamylation using this compound.

Phthaloyl Deprotection Mechanism

References

Application Notes and Protocols for N-Phthaloylation of Amino Acids using Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-phthaloylation of amino acids using phthalic anhydride. This reaction is a fundamental step in peptide synthesis and the development of novel amino acid-based therapeutics, where the phthaloyl group serves as a robust protecting group for the amine functionality. The protocols described herein are suitable for a range of amino acids and can be adapted for both small-scale research and larger-scale production.

Introduction

N-phthaloyl amino acids are valuable intermediates in organic synthesis, particularly in the preparation of peptides and unnatural amino acids.[1] The phthaloyl group effectively protects the primary amino group of an amino acid, preventing its participation in undesired side reactions during subsequent synthetic steps.[1] This protecting group is stable under a variety of reaction conditions but can be readily removed when desired. The reaction of an amino acid with phthalic anhydride offers a direct and efficient method for the synthesis of N-phthaloyl amino acids. Several methods have been developed for this transformation, including conventional heating, microwave-assisted synthesis, and reactions under reduced pressure, providing flexibility for different laboratory setups and scales of operation.[2][3][4][5]

Data Presentation

The following table summarizes the reaction conditions and yields for the N-phthaloylation of various amino acids using phthalic anhydride under different methodologies.

| Amino Acid | Method | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Glycine | Conventional Heating | Glacial Acetic Acid | Reflux | 2 h | 95.8 | [4][6] |

| L-Alanine | Conventional Heating | Glacial Acetic Acid | Reflux | 2 h | 85.2 | [6] |

| L-Phenylalanine | Conventional Heating | Glacial Acetic Acid | Reflux | 2 h | 91.3 | [6] |

| L-Valine | Conventional Heating | Glacial Acetic Acid | Reflux | 2 h | 88.6 | [6] |

| L-Leucine | Conventional Heating | Glacial Acetic Acid | Reflux | 2 h | 90.1 | [6] |

| L-Aspartic Acid | Conventional Heating | Glacial Acetic Acid | Reflux | 2 h | 66.8 | [6] |

| Glycine | Microwave | Lemon Juice | - | 5-12 min | 98 | [7] |

| L-Alanine | Microwave | Lemon Juice | - | 5-12 min | 97 | [7] |

| L-Phenylalanine | Microwave | Lemon Juice | - | 5-12 min | 95 | [7] |

| L-Valine | Microwave | Lemon Juice | - | 5-12 min | 96 | [7] |

| L-Leucine | Microwave | Lemon Juice | - | 5-12 min | 95 | [7] |

| L-Isoleucine | Microwave | Lemon Juice | - | 5-12 min | 96 | [7] |

| Glycine | Reduced Pressure | - | 130-135 | 15-30 min | 90.5 | [4] |

| L-Alanine | Reduced Pressure | - | 130-135 | 15-30 min | 85.2 | [4] |

| L-Phenylalanine | Reduced Pressure | - | 130-135 | 15-30 min | 88.3 | [4] |

| L-Valine | Reduced Pressure | - | 130-135 | 15-30 min | 79.4 | [4] |

Experimental Protocols

Method A: Conventional Heating in Glacial Acetic Acid

This protocol describes the N-phthaloylation of an amino acid using phthalic anhydride with conventional heating in glacial acetic acid.[6]

Materials:

-

Amino acid (e.g., Glycine, 1.0 eq)

-

Phthalic anhydride (1.0 eq)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask, add the amino acid (e.g., 6.8 mmol) and phthalic anhydride (6.75 mmol).

-

Add glacial acetic acid (15 mL).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with stirring for 2 hours.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Filter the hot reaction mixture to remove any insoluble impurities.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting solid is the crude N-phthaloyl amino acid.

-

Purify the crude product by recrystallization from ethanol.

-

Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

Method B: Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient method for N-phthaloylation using microwave irradiation.[7]

Materials:

-

Amino acid (e.g., L-Alanine, 1.0 eq)

-

Phthalic anhydride (1.1 eq)

-

Lemon juice (catalyst)

-

Microwave-safe reaction vessel with a loose-fitting cap

-

Domestic or laboratory microwave oven

-

Methanol

-

Water

-

Filtration apparatus

Procedure:

-

In a microwave-safe vessel, combine the amino acid (e.g., 0.10 g) and phthalic anhydride (1.1 eq).

-

Add 1-2 drops of lemon juice (approximately 0.1 mL).

-

Place a loose-fitting cap on the vessel and place it in the microwave oven.

-

Irradiate the mixture for 5-12 minutes. The reaction progress can be monitored by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-